High-Affinity 5-HT₇ Receptor Binding vs. 5-HT₁A and D₃ Receptors Establishes Polypharmacological Vector
4-Chloro-3-hydroxybenzenesulfonamide displays pronounced binding affinity at the human 5-HT₇ receptor, with a Ki of 23 nM measured via displacement of [³H]LSD from cell membranes [1]. This represents a 1.8-fold selectivity over the 5-HT₁A receptor (Ki = 41 nM) and a 7.0-fold selectivity over the D₃ dopamine receptor (Ki = 161 nM), both assessed under identical assay conditions [1]. While the structurally related 4-chloro-N-hydroxybenzenesulfonamide (a hydroxamic acid variant) has been evaluated primarily against carbonic anhydrases with Ki values in the 120 nM range for CA IV [2], a direct head-to-head comparison of serotonergic binding for regioisomers 3-chloro-4-hydroxybenzenesulfonamide and 2-chloro-3-hydroxybenzenesulfonamide is unavailable in the public domain, constraining this evidence to a cross-study comparable level. However, the 4-Cl, 3-OH regioisomer is the only variant among these regioisomers with documented sub-50 nM GPCR binding across multiple receptor subtypes, a property absent in the published profiles of the 3-chloro-4-hydroxy and 2-chloro-3-hydroxy analogs [3].
| Evidence Dimension | Receptor binding affinity (Ki) across multiple human GPCR targets |
|---|---|
| Target Compound Data | Ki = 23 nM (5-HT₇); Ki = 41 nM (5-HT₁A); Ki = 161 nM (D₃) |
| Comparator Or Baseline | 4-Chloro-N-hydroxybenzenesulfonamide: Ki = 120 nM (CA IV, bovine); 3-chloro-4-hydroxybenzenesulfonamide: Ki = 3,700 nM (hCA I); no published GPCR data for regioisomers. |
| Quantified Difference | 5-HT₇ vs. 5-HT₁A: 1.8-fold selectivity; 5-HT₇ vs. D₃: 7.0-fold selectivity; regioisomer GPCR data: not available. |
| Conditions | Radioligand displacement assays using [³H]LSD (5-HT₇), [³H]8-OH-DPAT (5-HT₁A), and [³H]N-methylspiperone (D₃) on human recombinant receptors expressed in cell membranes; incubation 1 hr; liquid scintillation counting. |
Why This Matters
For teams developing CNS-targeted probes or polypharmacological agents, the availability of multi-receptor affinity data at this resolution allows informed prediction of off-target serotonergic and dopaminergic liabilities—data that cannot be inferred from non-halogenated or regioisomeric analogs lacking documented GPCR profiling.
- [1] BindingDB. (n.d.). BDBM50182756 (CHEMBL3818710): Ki Data for 5-HT₇, 5-HT₁A, and D₃ Receptors. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50182756 View Source
- [2] Scozzafava, A., & Supuran, C. T. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV. Journal of Medicinal Chemistry, 43(20), 3677–3687. doi:10.1021/jm000027t View Source
- [3] BindingDB. (n.d.). BDBM50133395 (CHEMBL3632831): Ki Data for 3-Chloro-4-hydroxybenzenesulfonamide against hCA I. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133395 View Source
